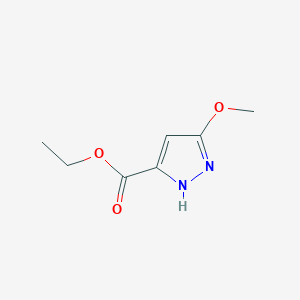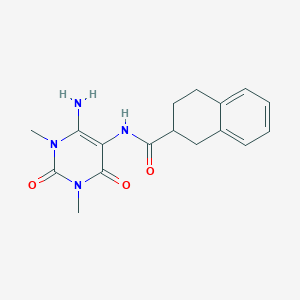
1-Propan-2-yl-1,5-diazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyloctahydro-1,5-diazocine is a chemical compound belonging to the diazocine family. Diazocines are eight-membered heterocycles containing six carbon atoms and two nitrogen atoms. These compounds are known for their unique structural properties, which include a saddle or boat-shaped conformation. The structure of 1-Isopropyloctahydro-1,5-diazocine is analogous to cyclooctatetraenes and 8annulenes, making it an interesting subject for studies in aromaticity and supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyloctahydro-1,5-diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenones with suitable aldehydes or ketones. The reaction is often catalyzed by acids and proceeds through a series of intermediate steps to form the desired diazocine ring .
Industrial Production Methods
Industrial production of 1-Isopropyloctahydro-1,5-diazocine may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of metal-free conditions and environmentally benign solvents is also a focus in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyloctahydro-1,5-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with diazocines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of various substituted diazocines .
Applications De Recherche Scientifique
1-Isopropyloctahydro-1,5-diazocine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the development of advanced materials, including photoresponsive and chromic materials
Mécanisme D'action
The mechanism of action of 1-Isopropyloctahydro-1,5-diazocine involves its interaction with specific molecular targets. The compound can undergo conformational changes that allow it to bind to various receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo reversible isomerization and its unique structural properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
11,12-Dihydrodibenzo[c,g]-1,2-diazocine: Known for its photochromic properties and inverted switching behavior.
Dibenzo[b,f][1,5]-diazocine: Widely studied for its structural and electronic properties.
Amine-substituted diazocines: These derivatives exhibit unique electrochemical and photophysical properties.
Uniqueness
1-Isopropyloctahydro-1,5-diazocine stands out due to its specific isopropyl substitution, which imparts unique steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
174680-07-0 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
ZTUIWSJUPJWKLN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCNCCC1 |
SMILES canonique |
CC(C)N1CCCNCCC1 |
Synonymes |
1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid](/img/structure/B64238.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)




![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)


